molecular formula C5H11ClN2 B2831977 5-Aminopentanenitrile hydrochloride CAS No. 1638108-03-8; 6066-83-7

5-Aminopentanenitrile hydrochloride

Cat. No.: B2831977
CAS No.: 1638108-03-8; 6066-83-7
M. Wt: 134.61
InChI Key: USNVNNWYRJCXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopentanenitrile hydrochloride (CAS: 1803586-49-3) is a nitrile-containing organic compound with the molecular formula C₆H₁₁ClN₂ and a molecular weight of 210.70 g/mol . Structurally, it consists of a five-carbon aliphatic chain terminated by a primary amine group (-NH₂) and a nitrile group (-CN), with the amine group protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups enabling diverse reactivity .

Properties

IUPAC Name

5-aminopentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-4-2-1-3-5-7;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNVNNWYRJCXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Reactivity
  • Nitrile vs. Thiol: Unlike 5-aminopentane-1-thiol hydrochloride, which contains a reactive thiol (-SH) group , this compound’s nitrile group (-CN) is more stable but can undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions .
  • Amine Protonation: The hydrochloride salt enhances solubility in polar solvents compared to non-salt forms (e.g., free amines like 5-aminopentane-1-thiol) .
Structural Complexity
  • Aliphatic vs. Aromatic: this compound’s linear aliphatic chain contrasts with benzydamine hydrochloride’s complex aromatic and heterocyclic structure, which confers pharmacological activity .

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